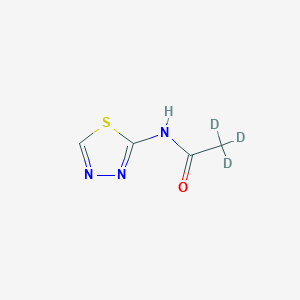N-1,3,4-Thiadiazol-2-ylacetamide-d3
CAS No.:
Cat. No.: VC16664821
Molecular Formula: C4H5N3OS
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H5N3OS |
|---|---|
| Molecular Weight | 146.19 g/mol |
| IUPAC Name | 2,2,2-trideuterio-N-(1,3,4-thiadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C4H5N3OS/c1-3(8)6-4-7-5-2-9-4/h2H,1H3,(H,6,7,8)/i1D3 |
| Standard InChI Key | YOGFGFKRNRQDMF-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(=O)NC1=NN=CS1 |
| Canonical SMILES | CC(=O)NC1=NN=CS1 |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition
N-1,3,4-Thiadiazol-2-ylacetamide-d3 belongs to the thiadiazole family, a class of heterocyclic compounds containing sulfur and nitrogen atoms. The deuterated acetamide group (-CD₃CONH₂) distinguishes it from its non-deuterated counterpart, enhancing its utility in isotopic tracing experiments. The molecular structure comprises:
-
A 1,3,4-thiadiazole ring (C₂N₂S) providing aromatic stability.
-
An acetamide-d3 side chain (-CD₃CONH₂) attached at the 2-position of the thiadiazole .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₂D₃N₃OS | |
| Molecular Weight | 146.1 g/mol | |
| CAS Number | Not Available | |
| IUPAC Name | N-(1,3,4-Thiadiazol-2-yl)acetamide-2,2,2-d3 |
Synthesis and Isotopic Labeling
Deuterium Incorporation
The synthesis of N-1,3,4-Thiadiazol-2-ylacetamide-d3 likely involves deuterium exchange reactions or the use of deuterated precursors. A plausible pathway includes:
-
Thiadiazole Ring Formation: Condensation of thiosemicarbazide with a carbonyl source.
-
Acetamide-d3 Attachment: Reaction of the thiadiazole intermediate with deuterated acetic anhydride (CD₃CO)₂O under basic conditions .
Deuterium labeling enhances the compound’s utility in quantitative mass spectrometry, where it serves as an internal standard to correct for ionization variability .
Applications in Pharmaceutical Research
Analytical Reference Standard
N-1,3,4-Thiadiazol-2-ylacetamide-d3 is employed to:
-
Calibrate instruments in pharmacokinetic studies.
-
Validate methods for detecting non-deuterated analogs in biological matrices .
Metabolic Stability Studies
Deuterated compounds like this are used to investigate metabolic pathways by tracking deuterium retention in vivo. This helps identify sites of enzymatic oxidation or hydrolysis .
Future Research Directions
Toxicological Profiling
Comprehensive studies are needed to evaluate:
-
Acute and chronic toxicity.
-
Environmental persistence.
Expanded Synthetic Routes
Developing cost-effective deuteration methods could broaden accessibility for academic and industrial labs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume